molecular formula C29H20N4O10 B5107894 V8PCK7UON0 CAS No. 351891-58-2

V8PCK7UON0

Cat. No.: B5107894
CAS No.: 351891-58-2
M. Wt: 584.5 g/mol
InChI Key: HVFKDKMTOCUTNO-UHFFFAOYSA-N
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Description

. This compound is a nitrogen-containing heterocyclic compound, which means it contains a ring structure composed of carbon and nitrogen atoms. Such compounds are often of significant interest in various fields of chemistry and pharmacology due to their diverse biological activities and potential therapeutic applications .

Preparation Methods

The preparation of nitrogen-containing heterocyclic compounds like C-467929 typically involves several synthetic routes. One common method is the cyclization of appropriate precursors under specific reaction conditions. For instance, the preparation might involve the use of a starting material that contains both nitrogen and carbon atoms, which are then subjected to cyclization reactions to form the desired heterocyclic ring .

Industrial production methods for such compounds often involve optimizing these synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled temperatures, and pressures to facilitate the reaction and minimize by-products .

Chemical Reactions Analysis

C-467929 undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents for oxidation include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents for reduction include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. .

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might convert a secondary alcohol group in the compound to a ketone, while reduction might convert a nitro group to an amine .

Scientific Research Applications

C-467929 has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules

    Biology: The compound’s ability to interact with biological molecules makes it useful in studying enzyme mechanisms and protein-ligand interactions.

    Medicine: Due to its potential therapeutic properties, C-467929 is investigated for its use in drug development, particularly as an inhibitor of specific enzymes or receptors.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals .

Mechanism of Action

The mechanism of action of C-467929 involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can inhibit or activate the target, leading to a cascade of biochemical events. For example, if C-467929 acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing the substrate from binding and thus inhibiting the enzyme’s activity .

Comparison with Similar Compounds

C-467929 can be compared with other nitrogen-containing heterocyclic compounds. Similar compounds include:

What sets C-467929 apart is its specific structure and the unique biological activities it exhibits, making it a valuable compound for various applications in scientific research and industry.

Properties

IUPAC Name

5-[[3-carboxy-4-[(3-nitrobenzoyl)amino]phenyl]methyl]-2-[(3-nitrobenzoyl)amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H20N4O10/c34-26(18-3-1-5-20(14-18)32(40)41)30-24-9-7-16(12-22(24)28(36)37)11-17-8-10-25(23(13-17)29(38)39)31-27(35)19-4-2-6-21(15-19)33(42)43/h1-10,12-15H,11H2,(H,30,34)(H,31,35)(H,36,37)(H,38,39)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVFKDKMTOCUTNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NC2=C(C=C(C=C2)CC3=CC(=C(C=C3)NC(=O)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H20N4O10
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

584.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

351891-58-2
Record name C-467929
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0351891582
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name C-467929
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V8PCK7UON0
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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